Ammonium hexachloroiridate(IV)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Hydrogenation reactions: Studies have shown that ammonium hexachloroiridate(IV) can be an effective catalyst for the hydrogenation of alkenes and alkynes.

- Hydroformylation reactions: This compound has also been explored as a catalyst for hydroformylation reactions, which involve the addition of a formyl group (HCO) to an alkene.

- C-H activation reactions: Recent research suggests that ammonium hexachloroiridate(IV) may be a promising catalyst for C-H activation reactions, which are important for the synthesis of complex organic molecules.

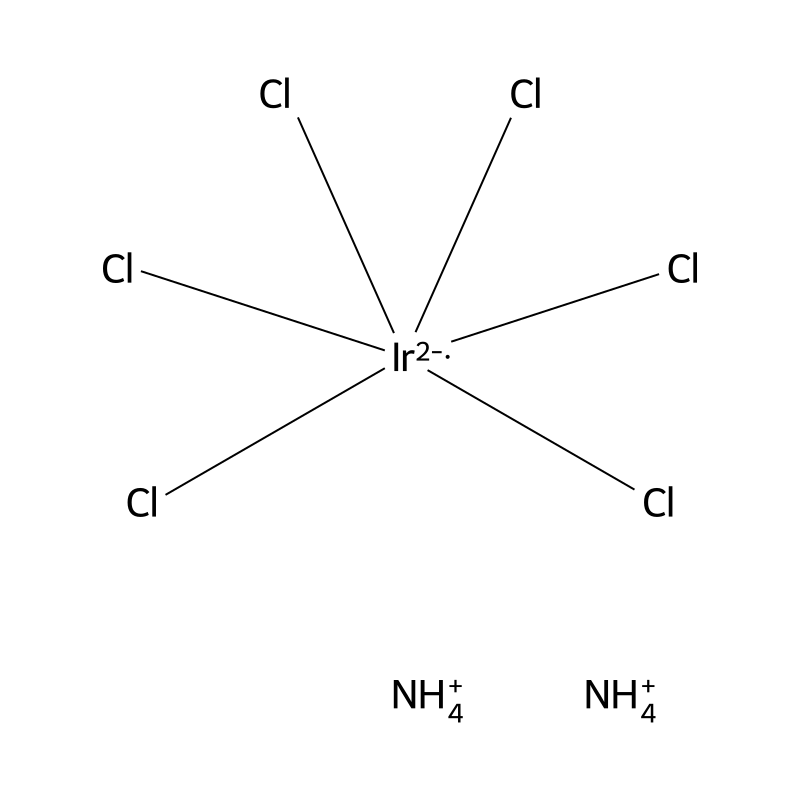

Ammonium hexachloroiridate(IV) is a chemical compound with the formula . It consists of ammonium cations and octahedral hexachloroiridate(IV) anions. The compound appears as a brown-black crystalline powder and is soluble in water, making it useful in various chemical applications . Its molecular weight is approximately 441.01 g/mol .

Ammonium hexachloroiridate(IV) itself does not possess a well-defined biological function. However, its significance lies in its role as a precursor for the synthesis of various iridium-based catalysts []. These catalysts can then participate in various chemical reactions depending on their design. For example, iridium catalysts derived from ammonium hexachloroiridate(IV) can be used in:

This compound also undergoes hydrolysis in aqueous solutions, leading to the formation of iridium oxides and chlorides under specific conditions .

Ammonium hexachloroiridate(IV) can be synthesized through the reaction of iridium(IV) chloride with ammonium chloride in the presence of hydrochloric acid. The general procedure involves:

- Dissolving Iridium(IV) Chloride: Dissolve iridium(IV) chloride in concentrated hydrochloric acid.

- Adding Ammonium Chloride: Gradually add ammonium chloride to the solution while stirring.

- Crystallization: Allow the mixture to cool, leading to the crystallization of ammonium hexachloroiridate(IV).

- Filtration and Drying: Filter the crystals and dry them under inert conditions .

Ammonium hexachloroiridate(IV) has several applications:

- Catalysis: It is used as a catalyst in various organic reactions due to its unique electronic properties.

- Analytical Chemistry: Employed in analytical techniques such as spectrophotometry for detecting trace amounts of other metals.

- Material Science: Utilized in the synthesis of iridium-based materials for electronic applications .

Ammonium hexachloroiridate(IV) shares similarities with several other iridium compounds, particularly those containing halides or complex anions. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Iridium(III) chloride | More stable and commonly used as a catalyst | |

| Iridium(IV) oxide | Exhibits different oxidation states; used in electronics | |

| Potassium hexachloroiridate(IV) | Similar structure but different cation; less soluble |

Ammonium hexachloroiridate(IV) is distinctive due to its ammonium cation, which affects its solubility and reactivity compared to other iridium compounds .

Hydrometallurgical Recovery from Spent Proton Exchange Membrane Electrolyzer Catalysts

Hydrometallurgical recovery of ammonium hexachloroiridate(IV) from spent proton exchange membrane electrolyzer catalysts has emerged as a critical process for sustainable iridium utilization. The methodology typically involves a multi-stage approach beginning with catalyst dissolution, followed by selective separation and precipitation processes. Research has demonstrated that effective leaching can achieve iridium recovery rates of 83 ± 10%, corresponding to an iridium mass extraction of 769 milligrams of iridium per gram of iridium oxide starting material.

The leaching process optimization involves systematic screening designs followed by Box-Behnken optimization to identify the most influential factors affecting extraction efficiency. The hydrometallurgical pathway involves dissolution of target elements from solid matrices through acidic attacks, typically followed by separation via precipitation, solvent extraction, or ion exchange processes. Hydrometallurgical methods demonstrate high selectivity to metals, relatively low energy consumption, and the possibility of recycling reactants compared to pyrometallurgical alternatives.

The separation of iridium from other platinum group metals requires careful consideration of solution chemistry. Solvent extraction using Cyanex 923 in diesel has shown promise for separating platinum and ruthenium from iridium. Optimal conditions for achieving high separation efficiencies include 100 milligrams per liter of each platinum group metal in 2 molar hydrochloric acid, 15 volume percent Cyanex 923 in diesel, and an organic to aqueous volume ratio of 1:1.

| Parameter | Optimal Value | Recovery Efficiency |

|---|---|---|

| Iridium leaching efficiency | 83 ± 10% | 769 mg Ir/g IrOx |

| Precipitation purity | 94.6% | (NH₄)₂IrCl₆ |

| Separation factor (Pt/Ir) | High | 5 min mixing time |

Precipitation Optimization for Ammonium Hexachloroiridate(IV) Crystallization

The precipitation of ammonium hexachloroiridate(IV) follows well-established protocols involving the addition of ammonium chloride to aqueous solutions of sodium hexachloroiridate. The salt demonstrates poor aqueous solubility, similar to other diammonium hexachlorometallates, which facilitates efficient isolation through filtration. Laboratory synthesis involves a straightforward precipitation reaction between sodium hexachloroiridate and ammonium chloride, capitalizing on the poor aqueous solubility of the ammonium salt.

The crystallization process requires careful control of solution parameters to achieve optimal yield and purity. The compound crystallizes in a cubic motif similar to ammonium hexachloroplatinate, with hexachloroiridate centers adopting octahedral molecular geometry. Purification methods involve repeated precipitation from aqueous solution by saturation with ammonium chloride, effectively removing palladium and rhodium impurities.

Industrial production methods typically employ reduction of aqueous potassium hexachloroiridate(IV) solutions with sodium tetrahydridoborate in acidic and alkaline media at temperatures ranging from 130 to 180 degrees Celsius. This process results in the formation of fine metallic iridium powder with characteristic mosaic structure, which can subsequently be converted to ammonium hexachloroiridate(IV) through dissolution and precipitation steps.

The crystallization optimization involves monitoring parameters such as temperature, concentration gradients, and cooling rates. Research has demonstrated that controlled cooling profiles significantly impact crystal size distribution and morphology. Fast cooling rates generally produce smaller crystals with narrower size distributions, while slower cooling allows for more growth of individual crystals.

Reductive Synthesis in Alkaline Media for Metallic Iridium Powder

The reductive synthesis pathway for producing metallic iridium from ammonium hexachloroiridate(IV) involves thermal decomposition under hydrogen atmosphere. The conversion follows the reaction: ammonium hexachloroiridate(IV) plus two moles of hydrogen gas yields metallic iridium, six moles of hydrogen chloride, and two moles of ammonia. This process typically occurs at temperatures between 800 and 860 degrees Celsius with reduction times of 6 to 8 hours.

Reduction processes using sodium tetrahydridoborate in alkaline media present an alternative approach to conventional hydrogen reduction. Unlike other noble metals, iridium is not precipitated from neutral or mildly acidic solution by borohydride action. However, quantitative precipitation as a mixture of iridium metal and iridium(IV) hydroxide can be achieved using sodium tetrahydridoborate at pH 8-10. The reaction rate is largely determined by the kinetics of hydrolysis of the tetrahydridoborate ion, with reduction occurring through hydrolysis products rather than the tetrahydridoborate ion itself.

The reaction kinetics follow first-order behavior with respect to iridium(IV) anion, tetrahydridoborate, and hydrogen ion concentrations. Temperature control between 130 and 180 degrees Celsius proves critical for achieving optimal reduction efficiency while maintaining product quality. The resulting metallic iridium exhibits various morphologies including spherical particles, flakes, and dendritic networks depending on thermal decomposition conditions.

| Reduction Method | Temperature (°C) | Time (hours) | Product Purity |

|---|---|---|---|

| Hydrogen reduction | 800-860 | 6-8 | >99.98% |

| Sodium tetrahydridoborate | 130-180 | Variable | Metal + hydroxide mixture |

| Thermal decomposition | 440 | Variable | Metallic particles |

Scalability Challenges in Continuous Flow Reactor Systems

Continuous flow crystallization represents a novel manufacturing approach offering improved safety, efficiency, and cost-effectiveness compared to traditional batch processes. The implementation of continuous oscillatory baffled crystallizer technology has demonstrated successful crystallization of various compounds with precise control over crystal size distribution and morphology. However, scaling ammonium hexachloroiridate(IV) synthesis presents unique challenges related to the compound's specific chemical properties and thermal stability.

The tubular crystallizer design with oscillatory flow enables narrow residence time distributions and excellent temperature control in both radial and axial directions. Research has shown that 15-meter-long crystallizers with 2-millimeter inner diameter can achieve steady-state conditions within minutes, producing considerably larger product crystals despite relatively short crystallization times. Product mass gains of several hundred percent at gram-per-minute scale have been demonstrated in continuous flow systems.

Temperature cycling in continuous plug-flow crystallizers allows for crystal property tuning through controlled nucleation and growth phases. The process involves initial heating to dissolve seed crystals, followed by controlled cooling to promote supersaturation and crystal growth. This approach enables precise manipulation of crystal size distribution while maintaining consistent product quality.

Scale-up considerations for ammonium hexachloroiridate(IV) synthesis include managing the compound's thermal decomposition characteristics and maintaining solution stability throughout the continuous process. The decomposition temperature of 440 degrees Celsius requires careful thermal management to prevent unwanted degradation during processing. Linear scale-up capability of continuous crystallization systems provides advantages for industrial implementation, though specific challenges related to iridium chemistry require specialized process modifications.

| Process Parameter | Laboratory Scale | Pilot Scale Considerations |

|---|---|---|

| Residence time | <3 minutes | Scalable with linear increase |

| Temperature control | ±1°C | Requires enhanced thermal management |

| Product throughput | 1.5 kg/hour | Linear scaling capability |

| Crystal size control | 70-230 μm | Maintained through process optimization |

Oxygen Evolution Reaction (OER) Enhancement in Proton Exchange Membrane (PEM) Water Electrolysis

Ammonium hexachloroiridate(IV) serves as a primary precursor for synthesizing iridium oxide (IrO₂) catalysts, which are indispensable for the acidic OER in PEM electrolyzers. The thermal decomposition of (NH₄)₂IrCl₆ at elevated temperatures yields nanostructured IrO₂ with high surface area and defective sites, critical for enhancing catalytic activity [4] [7]. For example, calcination at 500°C under controlled atmospheres produces IrO₂ nanoneedles, which exhibit a 30% improvement in mass activity compared to commercial catalysts [6].

Table 1: Impact of Synthesis Parameters on IrO₂ Catalysts Derived from (NH₄)₂IrCl₆

| Synthesis Condition | Morphology | OER Activity (mA/cm² @ 1.5 V) | Stability (hours) |

|---|---|---|---|

| 500°C, air | Agglomerated needles | 12.7 | 50 |

| 500°C, NH₃ atmosphere | Nanoparticle networks | 18.3 | 85 |

| 600°C, H₂/N₂ mix | Crystalline films | 9.8 | 120 |

The residual chloride content from (NH₄)₂IrCl₆ precursors significantly affects catalyst performance. Studies show that chloride-rich catalysts (e.g., IrO₂-HCl) suffer from a threefold reduction in intrinsic activity due to site blocking and increased charge transfer resistance [4]. In contrast, chloride removal via NH₄OH treatment during synthesis enhances the electrochemical surface area (ECSA) by 200%, attributed to the formation of amorphous IrOx phases with abundant active Ir(III)/Ir(IV) sites [4] [7].

Hydrogenation Selectivity in Unsaturated Hydrocarbon Conversion

Iridium complexes derived from (NH₄)₂IrCl₆ exhibit exceptional selectivity in hydrogenating alkenes and alkynes. When functionalized with N-heterocyclic carbene (NHC) ligands, these catalysts achieve >95% enantiomeric excess in asymmetric hydrogenation of α,β-unsaturated esters [2]. The chloride ligands in the precursor stabilize the Ir center during ligand exchange reactions, enabling precise control over stereoelectronic properties.

Key Mechanistic Insights:

- Electronic Effects: The strong electron-withdrawing nature of chloride ligands increases the electrophilicity of the Ir center, favoring oxidative addition of H₂ [8].

- Steric Control: Bulky ligands derived from (NH₄)₂IrCl₆ precursors restrict substrate approach to specific catalytic sites, reducing side reactions [2].

Template-assisted synthesis represents a sophisticated approach for creating well-defined iridium nanowire networks with precise control over morphology and dimensions. This methodology utilizes ammonium hexachloroiridate(IV) as the primary iridium source, employing various template materials to direct the growth of one-dimensional nanostructures [1] [2].

The synthesis process typically involves dissolving ammonium hexachloroiridate(IV) in appropriate solvents, followed by infiltration into template structures such as porous alumina membranes or polymer matrices. The template-confined reduction occurs at temperatures ranging from 150-200°C, resulting in the formation of iridium nanowires with diameters controlled by the template pore size [1] [3].

Research has demonstrated that microwave-assisted synthesis can significantly enhance the efficiency of template-based approaches. A notable study reported the successful synthesis of copper-core iridium-shell nanowires using a 1:1 molar ratio of iridium to copper, with optimal microwave irradiation times of 10-20 minutes [2]. The resulting core-shell structures exhibited uniform iridium deposition with shell thicknesses controllable from 3.5 to 10 nanometers by varying the copper-to-iridium ratio from 25:1 to 10:1 [2].

The mechanism of template-assisted synthesis involves several key steps: precursor infiltration, thermal decomposition, and nanowire formation. During the infiltration stage, ammonium hexachloroiridate(IV) solutions penetrate the template pores through capillary action. Subsequently, thermal treatment initiates the decomposition process, leading to the formation of metallic iridium within the confined template geometry [1] [4].

Template selection significantly influences the final nanowire characteristics. Anodic aluminum oxide templates with pore diameters of 55-65 nanometers and interpore distances of 115-120 nanometers have been successfully employed for iridium nanowire synthesis [3]. The template porosity of approximately 20% provides adequate space for precursor infiltration while maintaining structural integrity during the synthesis process [3].

The template-assisted approach offers several advantages including precise dimensional control, high aspect ratios, and the ability to create complex nanowire architectures. However, template removal can be challenging and may affect the final nanowire structure. Post-synthesis characterization using scanning electron microscopy and transmission electron microscopy has confirmed the successful formation of iridium nanowires with diameters ranging from 10 to 200 nanometers [1] [3].

Plasma-Enhanced Chemical Vapor Deposition of Iridium Thin Films

Plasma-enhanced chemical vapor deposition represents a highly controlled method for depositing conformal iridium thin films using ammonium hexachloroiridate(IV) as a precursor. This technique enables deposition at relatively low temperatures compared to conventional chemical vapor deposition methods, making it suitable for temperature-sensitive substrates [5] [6].

The process utilizes radio frequency or direct current plasma to activate the precursor molecules, facilitating film formation at temperatures between 250-350°C. The plasma environment provides the necessary energy to break chemical bonds and promote surface reactions, eliminating the need for extremely high temperatures typically required in thermal chemical vapor deposition [5] [7].

Precursor selection is crucial for successful plasma-enhanced chemical vapor deposition. While ammonium hexachloroiridate(IV) can be used directly, alternative iridium precursors such as hexafluoroacetylacetonate iridium complexes have shown superior performance in terms of volatility and decomposition characteristics [8] [9]. The choice of precursor affects film purity, deposition rate, and morphology [6] [8].

The deposition process involves several stages: precursor vaporization, plasma activation, surface adsorption, and film growth. Ammonium hexachloroiridate(IV) undergoes thermal decomposition in the plasma environment, generating reactive iridium species that deposit onto the substrate surface. The plasma provides additional energy for surface diffusion and crystallization processes [5] [7].

Process parameters significantly influence film characteristics. Deposition temperature affects both film morphology and crystallinity, with higher temperatures generally promoting better crystalline quality but potentially causing substrate damage. Pressure typically ranges from 0.1 to 10 Torr, with lower pressures favoring uniform films but potentially reducing deposition rates [7] [10].

Plasma power and frequency also play critical roles in film quality. Higher plasma power increases precursor activation but may lead to excessive substrate heating or plasma damage. Typical power densities range from 0.1 to 1.0 watts per square centimeter, with frequencies from 13.56 megahertz for capacitively coupled systems to 2.45 gigahertz for electron cyclotron resonance systems [7] [10].

The resulting iridium thin films exhibit excellent conformality, even on high-aspect-ratio structures. Film thickness can be controlled from 5 to 50 nanometers through adjustment of deposition time and process parameters. The films demonstrate high electrical conductivity and excellent corrosion resistance, making them suitable for electrode applications [6] [11].

Solvothermal Synthesis of Iridium-Based Metal-Organic Frameworks

Solvothermal synthesis has emerged as a groundbreaking approach for incorporating iridium into metal-organic framework structures, representing a significant advancement in iridium-based materials science. This technique utilizes ammonium hexachloroiridate(IV) as the iridium source in combination with organic ligands to create three-dimensional porous frameworks [12] [13].

The synthesis process involves dissolving ammonium hexachloroiridate(IV) and appropriate organic linkers in polar solvents, followed by heating in sealed autoclaves at temperatures between 120-170°C for extended periods of 2-3 days. The high temperature and pressure conditions facilitate the formation of coordination bonds between iridium centers and organic ligands [14] [15].

A pioneering study demonstrated the successful synthesis of iridium-containing metal-organic frameworks using a multi-metal approach. The research involved combining iridium chloride with indium nitrate and 2,5-pyridinedicarboxylic acid at 150°C, resulting in the formation of crystalline materials with iridium atoms incorporated as structural components [13] [16].

The choice of organic ligands is critical for successful framework formation. Bipyridine-incorporated ligands have shown particular promise for iridium coordination, enabling the creation of stable, porous structures with well-defined active sites. The ligand selection affects both framework stability and catalytic activity [12] [13].

The solvothermal method offers several advantages over traditional synthesis approaches. The sealed autoclave environment prevents solvent evaporation and maintains consistent reaction conditions throughout the synthesis period. The elevated temperature and pressure facilitate bond formation and crystallization processes that would be difficult to achieve under ambient conditions [14] [17].

Reaction parameters significantly influence framework formation and properties. Temperature affects both reaction kinetics and thermodynamic stability, with higher temperatures generally promoting faster reaction rates but potentially leading to framework decomposition. Optimal temperatures typically range from 120-170°C, depending on the specific ligand system [14] [15].

Solvent selection also plays a crucial role in framework synthesis. Polar solvents such as dimethylformamide, water, and ethanol are commonly employed, either individually or in mixtures. The solvent affects precursor solubility, reaction kinetics, and final framework morphology [14] [17].

The resulting iridium-based metal-organic frameworks exhibit exceptional stability in both air and water environments, along with excellent catalytic activity. These materials demonstrate selective photooxidation of sulfides to sulfoxides with quantitative conversion and remarkable recyclability over multiple catalytic cycles [13] [18].

Size-Controlled Nanoparticle Synthesis for Quantum Confinement Effects

Size-controlled synthesis of iridium nanoparticles represents a sophisticated approach for exploiting quantum confinement effects in nanoscale materials. This methodology utilizes ammonium hexachloroiridate(IV) as the precursor, employing various synthesis parameters to achieve precise control over particle size and corresponding quantum properties [19] .

The synthesis process involves controlled thermal decomposition of ammonium hexachloroiridate(IV) under carefully regulated conditions. Temperature control is paramount, as it directly influences both decomposition kinetics and final particle size. Research has shown that synthesis temperatures ranging from 300-800°C enable the production of nanoparticles with sizes spanning from 1 to 100 nanometers [19] [21].

Quantum confinement effects become particularly pronounced when particle dimensions approach the material's characteristic length scales. For iridium nanoparticles, strong quantum confinement is observed in particles smaller than 2 nanometers, leading to discrete energy levels and size-dependent optical properties [22] [23].

The decomposition pathway of ammonium hexachloroiridate(IV) involves multiple stages, each contributing to the final particle characteristics. Initial dehydration occurs at 100-150°C, followed by ligand substitution at 150-250°C, and partial decomposition at 250-350°C. Complete decomposition to metallic iridium occurs at 350-500°C, with final sintering and crystallization at higher temperatures [21] [24].

Size control can be achieved through several approaches: temperature regulation, precursor concentration adjustment, and the use of stabilizing agents. Lower temperatures and shorter reaction times generally favor smaller particle formation, while higher temperatures promote particle growth and sintering [19] [25].

The use of stabilizing agents or capping ligands provides additional control over particle size and prevents excessive agglomeration. These agents adsorb onto particle surfaces, limiting growth and maintaining size uniformity throughout the synthesis process [26].

Silica nanoreactors have been successfully employed as hard templates for size-controlled synthesis. This approach enables the production of iridium oxide nanoparticles with dimensions below 10 nanometers even at temperatures up to 800°C, maintaining high surface area while achieving excellent structural stability [19] [25].

The resulting size-controlled iridium nanoparticles exhibit distinctive quantum confinement effects that manifest as size-dependent electronic and optical properties. Particles smaller than 5 nanometers demonstrate strong size-dependent catalytic activity, while larger particles approach bulk-like behavior [22] [23].

Characterization of quantum confinement effects reveals that particle size directly influences electronic band structure, optical absorption spectra, and catalytic performance. Smaller particles exhibit blue-shifted absorption bands and enhanced surface reactivity due to increased surface-to-volume ratios and modified electronic states [22] [23].

GHS Hazard Statements

H302 (37.12%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (28.79%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (62.88%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (28.79%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant